ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate
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Overview
Description
Ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. Industrial production methods may involve the use of solid support catalysts such as Al2O3 and TiCl4 to enhance the reaction efficiency .
Chemical Reactions Analysis
Ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, antibacterial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors . These interactions result in the modulation of cellular processes, leading to its diverse biological activities.
Comparison with Similar Compounds
Ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate can be compared with other imidazo[1,2-a]pyridine derivatives such as zolpidem, alpidem, and saripidem . While these compounds share a similar core structure, this compound is unique due to the presence of the thienyl group, which imparts distinct biological properties. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
Ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a complex heterocyclic structure that includes an imidazo[1,2-a]pyridine core and a thiophene ring. The presence of these functional groups is believed to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C13H14N4OS |
Molecular Weight | 270.34 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that the imidazo[1,2-a]pyridine core can bind to various enzymes or receptors, modulating their activity. The thiophene group may enhance binding affinity and selectivity for these targets, potentially leading to therapeutic effects.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that this compound exhibited significant growth inhibition in various cancer cell lines while sparing non-tumorigenic cells.
Case Study: Inhibition of Cancer Cell Growth
- Cell Lines Tested : Murine liver cancer cells vs. healthy liver cells
- Concentration : 10 µM
- Results : The compound inhibited tumorigenic cell growth without affecting normal cells, indicating selective cytotoxicity.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial effects. Preliminary studies indicated that it could inhibit the growth of certain bacterial strains.
Pharmacological Investigations
Pharmacological evaluations have been conducted to assess the compound's efficacy and safety profile. These studies typically involve:
- Dose-response assessments : Evaluating the relationship between dosage and biological response.
- Mechanistic studies : Investigating the pathways affected by the compound.
Comparative Analysis with Similar Compounds
To contextualize its activity, this compound can be compared with similar compounds in terms of structure and biological activity.
Compound Name | Activity Type | Selectivity |
---|---|---|
7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine | Anticancer | Moderate |
N-(pyridin-2-yl)amide | Antimicrobial | High |
This compound | Anticancer & Antimicrobial | High |
Properties
Molecular Formula |
C15H15N3O2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
ethyl N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C15H15N3O2S/c1-3-20-15(19)17-14-13(11-5-4-8-21-11)16-12-9-10(2)6-7-18(12)14/h4-9H,3H2,1-2H3,(H,17,19) |
InChI Key |
NTHVJKORHPUXAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=CS3 |
Origin of Product |
United States |
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